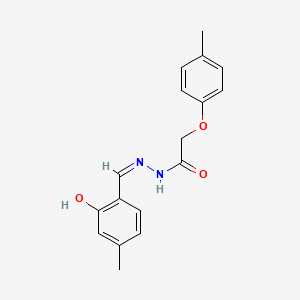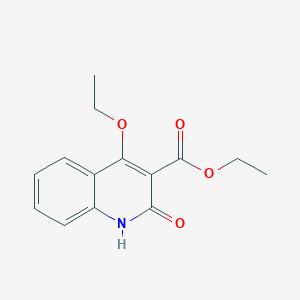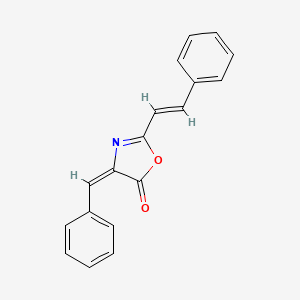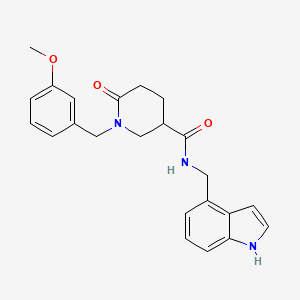![molecular formula C17H20N2O3S B6082907 N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)
N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide, also known as DPTH, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPTH is a hydrazide derivative that has been synthesized through a multi-step process involving the condensation of 2,5-dihydroxybenzaldehyde with propylamine, followed by the addition of thiophene-2-carbohydrazide.
作用機序
The mechanism of action of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide is not fully understood. However, studies have suggested that N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide exerts its biological effects through the inhibition of metalloproteases and the modulation of intracellular signaling pathways. N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and physiological effects:
N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide can inhibit the activity of metalloproteases, which are involved in the degradation of extracellular matrix proteins. N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a cancer therapeutic agent.
実験室実験の利点と制限
One of the major advantages of using N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide in lab experiments is its ability to selectively bind to metal ions and form stable complexes, making it a useful chelating agent in analytical chemistry. Moreover, N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to possess a wide range of potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide. One area of interest is the development of more efficient synthesis methods for N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide, which may enhance its purity and yield. Another area of interest is the investigation of the potential therapeutic applications of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide in the treatment of oxidative stress-related diseases. Moreover, further research is needed to elucidate the mechanism of action of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide and its potential as a cancer therapeutic agent. Finally, the development of more efficient delivery systems for N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide may enhance its bioavailability and effectiveness in various applications.
合成法
The synthesis of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide involves a multi-step process that starts with the condensation of 2,5-dihydroxybenzaldehyde with propylamine under reflux conditions. The resulting Schiff base is then reacted with thiophene-2-carbohydrazide in the presence of acetic acid to yield the final product, N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide. The purity and yield of N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide can be enhanced through recrystallization and chromatographic techniques.
科学的研究の応用
N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to exhibit a wide range of potential applications in scientific research. Its ability to selectively bind to metal ions and form stable complexes has led to its use as a chelating agent in analytical chemistry. N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Moreover, N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)propylideneamino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-5-13-8-11(10-23-13)17(22)19-18-15(4-2)14-9-12(20)6-7-16(14)21/h6-10,20-21H,3-5H2,1-2H3,(H,19,22)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIZGLQOEWCVHI-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=C(CC)C2=C(C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C(\CC)/C2=C(C=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(2,5-dihydroxyphenyl)propylidene]-5-propylthiophene-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6082826.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4-pyridinylmethyl)amine](/img/structure/B6082827.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-2-piperidinecarboxamide](/img/structure/B6082835.png)
![(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6082846.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6082868.png)


![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)


![1-cyclopentyl-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6082926.png)
![2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6082932.png)